![molecular formula C14H12F3N3O B1519068 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1041510-67-1](/img/structure/B1519068.png)
3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea” is 1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
“3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea” is a solid at room temperature . It has a predicted boiling point of 325.0 °C at 760 mmHg , and a predicted density of 1.4 g/cm³ . The refractive index is predicted to be n20D 1.64 .
Aplicaciones Científicas De Investigación
Nature of Urea-Fluoride Interaction
Urea compounds, such as 1,3-bis(4-nitrophenyl)urea, demonstrate significant interactions with fluoride ions, leading to hydrogen-bonding interactions and proton transfer phenomena. These findings suggest potential applications in designing sensors or materials for fluoride ion detection and separation (Boiocchi et al., 2004).
In Vitro Inhibition of Translation Initiation
N,N'-Diarylureas have shown potential as anti-cancer agents through the activation of the eIF2α kinase heme-regulated inhibitor, inhibiting cancer cell proliferation. This suggests their use in developing targeted therapies for cancer treatment (Denoyelle et al., 2012).
CO2 Conversion via Urea Functionalization
Urea derivatives have been utilized to enhance the efficiency of CO2 conversion processes, indicating their relevance in catalysis and environmental remediation efforts (Wei & Ye, 2019).
Self-Healing Materials
Incorporation of urea derivatives into polymeric materials has led to the development of self-healing elastomers. This application is crucial for advancing materials science, particularly in creating durable and sustainable materials (Rekondo et al., 2014).
Plant Growth and Rooting Enhancement
Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea have been identified to exhibit cytokinin-like activity, enhancing plant growth and adventitious rooting. This application is significant for agriculture and plant biotechnology research (Ricci & Bertoletti, 2009).
Safety And Hazards
The safety information for “3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
1-(3-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGWGZLLJSBSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea | |
CAS RN |
1041510-67-1 | |
| Record name | 3-(3-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



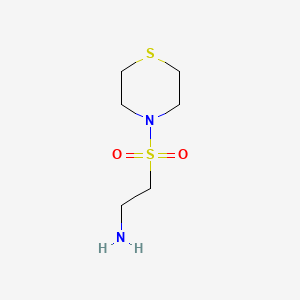
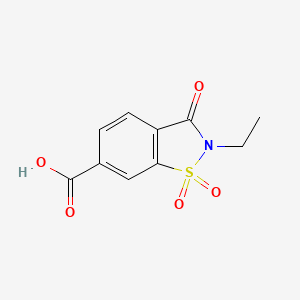
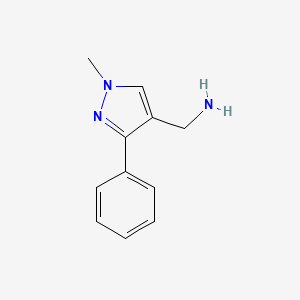
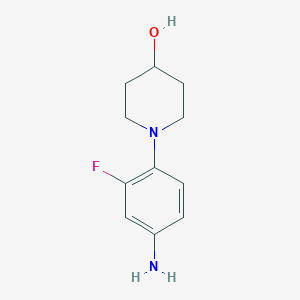
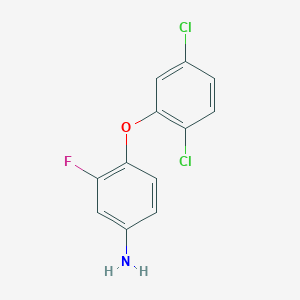
![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)
![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)
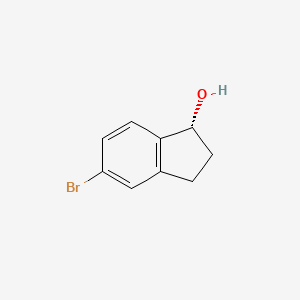
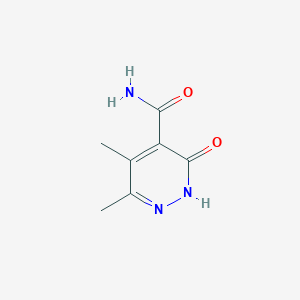
![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)
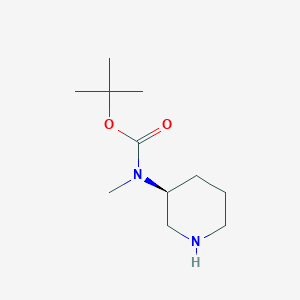
![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)
